Tetrakis(vinyldimethylsiloxy)silane, commonly referred to as Q(MVi)4, is a highly branched, tetrafunctional organosilicon crosslinker characterized by a central silicate (Q) core bonded to four vinyldimethylsiloxy (M^Vi) arms [1]. In industrial and advanced laboratory settings, it is primarily procured as a precise 3D crosslinking node for platinum-catalyzed hydrosilylation reactions [2]. Unlike random polymeric crosslinkers that possess a variable number of reactive sites, this compound offers an exact 4-arm star geometry. This structural uniformity ensures highly reproducible crosslink density, making it a critical precursor for synthesizing controlled-architecture silicone elastomers, bottlebrush polymer networks, and high-thermal-stability dielectric encapsulants where batch-to-batch mechanical consistency is paramount[1].
Substituting Tetrakis(vinyldimethylsiloxy)silane with more common in-class alternatives fundamentally alters the topology and thermomechanical performance of the cured network. Using linear difunctional crosslinkers, such as 1,3-divinyltetramethyldisiloxane (ViMMVi), merely extends polymer chains rather than creating the robust 3D nodes required for stable elastomers [1]. Conversely, substituting with cyclic tetrafunctional crosslinkers like 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane (D4Vi) yields highly rigid networks due to the constrained cyclic core[2]. Q(MVi)4 bridges this gap: its flexible dimethylsiloxy spacer arms decouple the reactive vinyl groups from the rigid Q-core, providing necessary molecular mobility [2]. Furthermore, replacing it with standard multi-vinyl polymeric silicones introduces uncontrolled chain entanglements, making it impossible to achieve the ultra-low, precisely tuned moduli required for advanced soft materials [3].
When synthesizing advanced soft materials, the architecture of the crosslinker directly dictates the lower limits of the material's shear modulus. Networks crosslinked with Tetrakis(vinyldimethylsiloxy)silane prevent the formation of uncontrolled chain entanglements, allowing for the fabrication of solvent-free bottlebrush elastomers with precisely tunable plateau moduli ranging from 3 to 40 kPa [1]. In contrast, traditional polymeric PDMS crosslinkers suffer from inherent chain entanglements, making it impossible to reliably access moduli below 100 kPa without the addition of plasticizers or solvent swelling [1].
| Evidence Dimension | Plateau Shear Modulus |
| Target Compound Data | 3 to 40 kPa (precisely tunable, solvent-free) |
| Comparator Or Baseline | Traditional polymeric PDMS crosslinkers (>100 kPa, limited by entanglements) |
| Quantified Difference | Enables access to ultra-low moduli (<100 kPa) without plasticizers |
| Conditions | Platinum-catalyzed hydrosilylation of carbosiloxane bottlebrush polymers, cured at 100 °C |
Buyers developing tissue mimics or highly sensitive capacitive sensors must procure this specific 4-arm crosslinker to achieve ultra-soft, entanglement-free mechanical properties.
The thermal degradation profile of a polysiloxane network is heavily dependent on the crosslinking agent's structure. Thermogravimetric analysis demonstrates that networks cured with the Q(MVi)4 crosslinker exhibit superior thermal stability compared to those cured with linear difunctional agents like 1,3-divinyltetramethyldisiloxane (ViMMVi) [1]. The rigid Q-core of Tetrakis(vinyldimethylsiloxy)silane delays the bond redistribution reactions at the silicon atom during pyrolysis, resulting in a higher temperature of maximum mass loss compared to the less thermally stable linear crosslinkers [1].
| Evidence Dimension | Thermal stability (Temperature of maximum mass loss during pyrolysis) |
| Target Compound Data | High thermal stability dictated by the robust silicate (Q) core |
| Comparator Or Baseline | 1,3-divinyltetramethyldisiloxane (ViMMVi) (Lower thermal stability, earlier bond redistribution) |
| Quantified Difference | Delayed thermal degradation and higher peak mass loss temperature during pyrolysis |
| Conditions | Thermogravimetric analysis (TGA) of PMHS polysiloxane networks under controlled heating |
For aerospace or high-temperature industrial sealants, this crosslinker ensures the final cured matrix survives elevated thermal stress better than standard linear vinyl siloxanes.
Selecting between tetrafunctional crosslinkers drastically impacts the coefficient of thermal expansion (CTE) of the resulting glassy networks. While cyclic crosslinkers like D4Vi create highly constrained, rigid networks with very low CTEs (~100 μm/m °C), Tetrakis(vinyldimethylsiloxy)silane provides a distinct structural advantage [1]. Its flexible dimethylsiloxy arms allow the network to achieve higher, tunable CTE values (up to ~300 μm/m °C) while maintaining optical transparency and preventing the extreme brittleness associated with cyclic-core networks [1].
| Evidence Dimension | Coefficient of Thermal Expansion (CTE) |
| Target Compound Data | Tunable up to ~300 μm/m °C with retained flexibility |
| Comparator Or Baseline | D4Vi (Cyclic tetrafunctional crosslinker) (~100 μm/m °C, highly rigid/brittle) |
| Quantified Difference | Provides ~3x higher CTE flexibility due to unconstrained spacer arms |
| Conditions | Thermomechanical analysis (TMA) of crosslinked polysiloxane networks cured via hydrosilylation |
Formulators of optical adhesives can use this compound to precisely match the thermal expansion of specific substrates, preventing delamination under thermal cycling.
Directly leveraging its ability to form entanglement-free bottlebrush networks with moduli between 3 and 40 kPa [1], this compound is highly suited for synthesizing solvent-free soft robotics, biological tissue mimics, and highly sensitive capacitive sensors where traditional PDMS fails.
Because it delays silicon bond redistribution during pyrolysis compared to linear alternatives [2], Q(MVi)4 is recommended for formulating platinum-cured dielectric potting compounds and encapsulants that must operate reliably in extreme thermal environments.
Utilizing the flexible dimethylsiloxy arms that distinguish it from rigid cyclic crosslinkers [3], this silane is utilized for manufacturing optically clear adhesives where the coefficient of thermal expansion must be precisely tuned to prevent delamination from glass or electronic substrates.
Irritant